molecular formula C14H15N3O2 B12311337 2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid

Cat. No.: B12311337
M. Wt: 257.29 g/mol
InChI Key: FBHNGETWUNHIRE-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative known for its diverse applications in scientific research. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological effects, including anti-inflammatory, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5-(phenylamino)pyrimidine-4-carboxylic acid stands out due to its specific structure, which imparts unique pharmacological properties. Its ability to inhibit multiple inflammatory mediators makes it a valuable compound for developing anti-inflammatory agents .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-anilino-2-propan-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H15N3O2/c1-9(2)13-15-8-11(12(17-13)14(18)19)16-10-6-4-3-5-7-10/h3-9,16H,1-2H3,(H,18,19)

InChI Key

FBHNGETWUNHIRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)NC2=CC=CC=C2

Origin of Product

United States

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